N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide
Overview
Description
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an iodine atom and a carboxamide group, along with a dimethoxyphenyl group attached via a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Schiff Base: The dimethoxyphenyl group is introduced via a Schiff base formation reaction. This involves the condensation of 3,4-dimethoxybenzaldehyde with the amino group of the pyrazole derivative under mild acidic conditions.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Thiol or amine-substituted pyrazole derivatives.
Scientific Research Applications
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be utilized as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(3,4-diethoxyphenyl)methylideneamino]-2,5-dimethoxybenzenesulfonamide
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom on the pyrazole ring, which can significantly influence its reactivity and interaction with biological targets. Additionally, the combination of the dimethoxyphenyl group and the Schiff base linkage provides distinct electronic and steric properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4O3/c1-20-10-4-3-8(5-11(10)21-2)6-15-18-13(19)12-9(14)7-16-17-12/h3-7H,1-2H3,(H,16,17)(H,18,19)/b15-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCWKYWVWTTGX-UUASQNMZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=NN2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=C(C=NN2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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